molecular formula C6H16N2O4 B7797841 2-Azaniumylethylazanium;diacetate

2-Azaniumylethylazanium;diacetate

Cat. No.: B7797841
M. Wt: 180.20 g/mol
InChI Key: SAXQBSJDTDGBHS-UHFFFAOYSA-N
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Description

2-Azaniumylethylazanium;diacetate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes two ammonium groups and two acetate groups. This compound is of interest due to its potential reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaniumylethylazanium;diacetate typically involves the reaction of ethylenediamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_3\text{COOH} \rightarrow \text{NH}_3+\text{CH}_2\text{CH}_2\text{NH}_3+ + 2 \text{CH}_3\text{COO}^- ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-Azaniumylethylazanium;diacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ammonium groups to amine groups.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Azaniumylethylazanium;diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving cell culture and biochemical assays.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Azaniumylethylazanium;diacetate involves its interaction with various molecular targets. The ammonium groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The acetate groups can participate in esterification reactions, further expanding the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaniumylethylazanium;diacetate is unique due to its dual ammonium and acetate groups, which provide a combination of reactivity and versatility not commonly found in other compounds. This makes it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

2-azaniumylethylazanium;diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXQBSJDTDGBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C(C[NH3+])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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